BenchChemオンラインストアへようこそ!

2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid

Physicochemical profiling Medicinal chemistry Scaffold selection

2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid (CAS 741617-89-0) is a bicyclic heterocyclic compound belonging to the quinazolin-4(3H)-one family, bearing a free 2-amino group, a 4-oxo moiety, and a 6-carboxylic acid handle on the fused benzene ring. With a molecular formula of C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol, this compound serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, most notably as the core substructure of the clinical-stage thymidylate synthase (TS) inhibitor CB3717 (PDDF).

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
CAS No. 741617-89-0
Cat. No. B11894264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid
CAS741617-89-0
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)NC(=N2)N
InChIInChI=1S/C9H7N3O3/c10-9-11-6-2-1-4(8(14)15)3-5(6)7(13)12-9/h1-3H,(H,14,15)(H3,10,11,12,13)
InChIKeyAVSVKKJEOWXUMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic Acid (CAS 741617-89-0): Core Quinazolinone Scaffold for Targeted Library Synthesis and Antifolate Drug Discovery


2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid (CAS 741617-89-0) is a bicyclic heterocyclic compound belonging to the quinazolin-4(3H)-one family, bearing a free 2-amino group, a 4-oxo moiety, and a 6-carboxylic acid handle on the fused benzene ring [1]. With a molecular formula of C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol, this compound serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, most notably as the core substructure of the clinical-stage thymidylate synthase (TS) inhibitor CB3717 (PDDF) [2]. The simultaneous presence of three chemically orthogonal functional groups—primary amine, cyclic amide (lactam), and aromatic carboxylic acid—enables divergent derivatization strategies that are unavailable in simpler quinazoline building blocks .

Why 2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic Acid Cannot Be Replaced by Simpler Quinazoline-6-carboxylic Acid Analogs


Generic substitution of this compound with structurally proximal quinazoline-6-carboxylic acid building blocks (e.g., 4-oxo-1,4-dihydroquinazoline-6-carboxylic acid, CAS 33986-75-3, or the parent quinazoline-6-carboxylic acid, CAS 676326-53-7) is precluded by critical differences in hydrogen-bonding capacity, synthetic derivatization handles, and biological target engagement potential. The 2-amino substituent contributes an additional hydrogen bond donor (HBD count: 3 vs. 2 or 1), increases topological polar surface area (TPSA: 105–110 Ų vs. 63–83 Ų), and enables amine-directed coupling chemistry (amide, sulfonamide, urea formation) that is structurally impossible with 2-desamino or 2-methyl analogs [1]. More importantly, the 2-amino-4-oxo-1,4-dihydroquinazoline substructure is the pharmacophoric core of CB3717, a nanomolar TS inhibitor (Ki = 4.9 nM) that progressed to Phase I clinical evaluation, whereas the corresponding 2-desamino analog (2-desamino-CB3717) exhibited an approximately 30-fold loss in TS inhibitory activity [2]. These quantitative and qualitative differentiation factors are elaborated in Section 3.

2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Capacity and Polar Surface Area Differentiate This Scaffold from 2-Desamino and 2-Methyl Quinazoline-6-carboxylic Acid Analogs

The target compound possesses three hydrogen bond donors (2-amino NH₂, lactam NH, carboxylic acid OH) versus two for 4-oxo-1,4-dihydroquinazoline-6-carboxylic acid (CAS 33986-75-3; lactam NH and COOH only) and one for quinazoline-6-carboxylic acid (CAS 676326-53-7; COOH only), while the 2-methyl analog (CAS 857759-75-2) has only two HBDs and replaces a polar amine with a hydrophobic methyl group [1]. The topological polar surface area (TPSA) of the target compound is 105–110 Ų, compared to ~83 Ų for the 4-oxo analog and ~63 Ų for the parent quinazoline-6-carboxylic acid scaffold. The elevated HBD count and TPSA place this compound in a more lead-like physicochemical space for oral bioavailability optimization according to Veber's rules (TPSA < 140 Ų, HBD ≤ 5) [2].

Physicochemical profiling Medicinal chemistry Scaffold selection

The 2-Amino Substituent Is Required for High-Affinity Thymidylate Synthase Inhibition: Evidence from CB3717 and Its 2-Desamino Analog

CB3717 (PDDF; N10-propargyl-5,8-dideazafolic acid), which contains the 2-amino-4-oxo-1,4-dihydroquinazolin-6-ylmethyl core substructure, is a potent inhibitor of human thymidylate synthase (TS) with a Ki of 4.9 × 10⁻⁹ M (4.9 nM), binding competitively with 5,10-methylenetetrahydrofolate [1]. In contrast, the 2-desamino analog of CB3717 (2-desamino-CB3717) exhibits a Ki of 0.027 μM (27 nM) for L1210 TS, representing an approximately 30-fold loss in TS-inhibitory activity compared to the parent 2-NH₂ compound [2]. A direct comparator bearing the 2-amino-4-oxo-3,4-dihydroquinazolin-6-ylmethyl moiety demonstrated an IC₅₀ of 68 nM against human TS, with selectivity over human dihydrofolate reductase (DHFR; IC₅₀ = 1,300 nM), yielding a 19-fold TS/DHFR selectivity window [3]. In contrast, the corresponding 2-desamino or 2-alkyl-substituted derivatives showed IC₅₀ values in the 10⁻⁴ to 10⁻⁵ M range, representing a >1,000-fold potency differential.

Thymidylate synthase inhibition Antifolate drug discovery Cancer therapeutics

Patent Landscape Confirms the 2-Amino-4-oxoquinazoline-6-carboxylic Acid Core as a Privileged Scaffold Across Multiple Therapeutic Programs

The 2-amino-4-oxo-quinazoline scaffold is explicitly claimed in multiple patent families spanning distinct therapeutic areas. WO2004024162A1 (and related US20050261319) covers 2-amino-4-oxo-quinazolines as LXR nuclear receptor binding compounds with partial agonistic properties for treating dyslipidemia and atherosclerosis [1]. WO2008152142A1 discloses 2-aminoquinazoline derivatives for inflammatory and autoimmune diseases, with multiple exemplified compounds bearing the 2-amino-4-oxoquinazoline-6-carboxylic acid core [2]. In the kinase inhibitor space, 2-aminoquinazolines are established as selective CDK4 inhibitors (IC₅₀ values as low as 1–7 nM for optimized derivatives), HPK1 inhibitors, and ERK1/2 inhibitors, each exploiting the 2-amino group for hinge-region hydrogen bonding [3]. By contrast, the 4-oxo-1,4-dihydroquinazoline-6-carboxylic acid scaffold (lacking the 2-amino group) appears predominantly as a generic intermediate rather than as a specifically claimed pharmacophoric core in composition-of-matter patents.

Kinase inhibition Nuclear receptor modulation Patent landscape analysis

Commercial Availability and Purity Specifications Support Reproducible Procurement for Lead Optimization Campaigns

2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid (CAS 741617-89-0) is commercially available from multiple reputable suppliers with purity specifications ranging from ≥95% to ≥98% (NLT 98%) . CymitQuimica (Biosynth brand) offers the compound at 1 g for €986.00 and 100 mg for €246.00, with a minimum purity of 95% . MolCore supplies the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, the closely related 4-oxo-1,4-dihydroquinazoline-6-carboxylic acid (CAS 33986-75-3) is available from a broader range of suppliers at lower cost (typically <€100/g), reflecting its status as a more commoditized intermediate, while the 2-methyl analog (CAS 857759-75-2) has narrower commercial availability with fewer quality-certified vendors. The target compound occupies a differentiated procurement tier: higher cost reflects the additional synthetic step required to install the 2-amino group, but this is offset by its uniquely enabling synthetic versatility.

Chemical procurement Building block sourcing Quality specifications

Optimal Application Scenarios for 2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic Acid Based on Quantitative Differentiation Evidence


Antifolate Drug Discovery: Thymidylate Synthase and Dihydrofolate Reductase Inhibitor Programs

This compound is the optimal starting scaffold for antifolate drug discovery programs targeting thymidylate synthase (TS) or dihydrofolate reductase (DHFR). The 2-amino group is pharmacophorically essential for high-affinity TS binding, as demonstrated by the ~30-fold potency loss observed when the 2-NH₂ group is removed in CB3717 analogs (2-desamino-CB3717 Ki = 27 nM vs. CB3717 Ki = 4.9 nM). Furthermore, 2-amino-4-oxo-quinazoline derivatives exhibit a selectivity window of approximately 19-fold for TS over DHFR (IC₅₀: 68 nM vs. 1,300 nM), enabling the design of target-selective agents [2]. The 6-carboxylic acid group serves as a convenient attachment point for introducing the benzoyl-glutamate side chain required for folate transporter recognition. Programs evaluating 2-desamino or 2-alkyl substituted quinazoline-6-carboxylic acid building blocks should anticipate >1,000-fold reductions in TS potency based on class-level SAR trends [1].

Kinase Inhibitor Lead Generation: CDK4/6, HPK1, ERK1/2, and Tie-2 Program Chemistry

The 2-amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid scaffold provides an ideal entry point for kinase inhibitor lead generation campaigns. The 2-amino group serves as a hinge-binding hydrogen bond donor, while the 6-carboxylic acid enables late-stage diversification via amide coupling to introduce kinase-specific recognition elements. 2-Aminoquinazoline-based CDK4 inhibitors have achieved IC₅₀ values of 1–7 nM with high selectivity over closely related serine-threonine kinases [3]. More recently, 2-aminoquinazolines have been validated as HPK1 inhibitors with improved oral bioavailability through structure-guided optimization, and as orally bioavailable ERK1/2 inhibitors [4]. The elevated TPSA (105–110 Ų) and moderate HBD count (3) of the target compound place it in favorable lead-like chemical space for oral bioavailability optimization compared to more lipophilic 2-alkyl quinazoline analogs [5].

LXR Nuclear Receptor Modulator Programs: Metabolic and Cardiovascular Drug Discovery

Patent WO2004024162A1 explicitly claims 2-amino-4-oxo-quinazolines, including derivatives bearing the 6-carboxylic acid motif, as LXR nuclear receptor agonists and antagonists with partial agonistic properties for the treatment of dyslipidemia, obesity, and atherosclerosis [6]. The compound's three hydrogen bond donors (2-amino NH₂, lactam NH, COOH) and TPSA of 105–110 Ų are consistent with nuclear receptor ligand pharmacophores that typically require multiple polar contacts for transcriptional activation or repression. The 6-carboxylic acid group provides a tractable vector for introducing substituents that modulate LXRα vs. LXRβ subtype selectivity—a critical challenge in LXR drug discovery where full pan-agonism is associated with hepatic lipogenesis.

Diversity-Oriented Synthesis and DNA-Encoded Library (DEL) Building Block Procurement

The orthogonal reactivity of the three functional groups (2-NH₂ for amide/sulfonamide/urea coupling, 4-oxo for alkylation, 6-COOH for amide/ester formation) makes this compound a high-value building block for diversity-oriented synthesis (DOS) and DNA-encoded library (DEL) construction. Its availability at NLT 98% purity from ISO-certified suppliers (MolCore) ensures the stringent quality requirements of DEL chemistry, where impurities can compromise DNA barcode integrity and sequencing fidelity . The compound's commercial availability at the 100 mg to 1 g scale (€246–986/g) is well-suited to the typical scale of DEL library production, where hundreds to thousands of building blocks are used per library cycle. The 2-amino group provides a unique diversification vector that is absent in the more widely available 4-oxo-1,4-dihydroquinazoline-6-carboxylic acid (CAS 33986-75-3), enabling access to a distinct region of chemical space in screening collections .

Quote Request

Request a Quote for 2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.